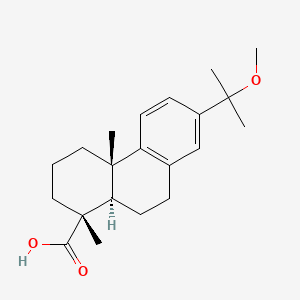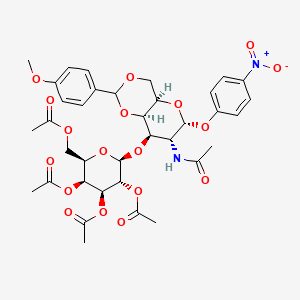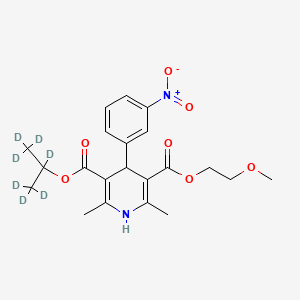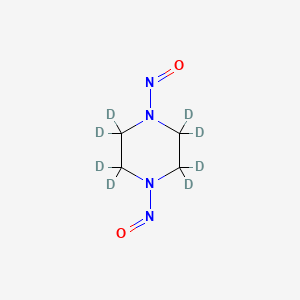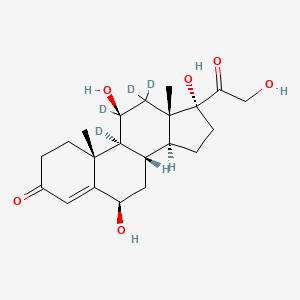
6β-Hidroxicortisol-d4
Descripción general
Descripción
A labeled metabolite of Cortisol.
Aplicaciones Científicas De Investigación
- Los investigadores han desarrollado metodologías de cromatografía líquida-MSn (LC-MSn) para cuantificar el cortisol libre y sus metabolitos endógenos en la orina humana .
Diagnóstico Clínico y Control Antidopaje
Biomarcador de la Actividad de CYP3A4
Mecanismo De Acción
Target of Action
The primary target of 6β-Hydroxy Cortisol-d4, also known as 6β-Hydroxycortisol, is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .
Mode of Action
6β-Hydroxy Cortisol-d4 is a metabolite of cortisol. The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . The resulting 6β-Hydroxy Cortisol-d4 is then excreted in urine .
Biochemical Pathways
The biochemical pathway involved in the action of 6β-Hydroxy Cortisol-d4 is the cortisol metabolic pathway. In this pathway, cortisol is converted into 6β-Hydroxy Cortisol-d4 by the enzyme CYP3A4 . This conversion process plays a significant role in the metabolism and clearance of cortisol .
Pharmacokinetics
The pharmacokinetics of 6β-Hydroxy Cortisol-d4 is closely related to its role as a metabolite of cortisol. It is produced in the liver and other tissues where the enzyme CYP3A4 is present, and it is excreted in urine . The rate of this conversion and excretion can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Result of Action
The primary result of the action of 6β-Hydroxy Cortisol-d4 is the metabolism and clearance of cortisol. By converting cortisol into 6β-Hydroxy Cortisol-d4, the body can effectively metabolize and eliminate cortisol . This process is crucial for maintaining the balance of cortisol in the body .
Action Environment
The action of 6β-Hydroxy Cortisol-d4 can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of cortisol conversion to 6β-Hydroxy Cortisol-d4, thereby influencing cortisol metabolism . Furthermore, the action of 6β-Hydroxy Cortisol-d4 may also be affected by factors such as the individual’s health status and genetic variations in the CYP3A4 enzyme .
Análisis Bioquímico
Biochemical Properties
6|A-Hydroxy Cortisol-d4 is a metabolite of cortisol, produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) . It interacts with enzymes such as CYP3A4, which catalyzes the formation of 6|A-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . The resulting 6|A-Hydroxy Cortisol-d4 is excreted in urine .
Cellular Effects
It may influence cell function by affecting cortisol metabolism, which has a variety of effects on different functions throughout the body in normal circumstances .
Molecular Mechanism
The molecular mechanism of 6|A-Hydroxy Cortisol-d4 involves the conversion of cortisol to 6|A-Hydroxy Cortisol-d4, a process catalyzed by the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This process can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6|A-Hydroxy Cortisol-d4 can change over time. For instance, significant interference from 6|A-Hydroxy Cortisol-d4 and cortisone was demonstrated in the cortisol immunoassays, which impacted their reliability in the follow-up of patients with hypercortisolism and significant changes in these cortisol metabolites .
Metabolic Pathways
6|A-Hydroxy Cortisol-d4 is involved in the metabolic pathway of cortisol. The enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of 6|A-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . This process can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Transport and Distribution
The transport and distribution of 6|A-Hydroxy Cortisol-d4 within cells and tissues are likely to follow the same pathways as cortisol, given that it is a metabolite of cortisol
Subcellular Localization
The subcellular localization of 6|A-Hydroxy Cortisol-d4 is likely to be similar to that of cortisol, given that it is a metabolite of cortisol
Propiedades
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-CNXOBPSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857744 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261254-51-6 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)



